6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Synthetic Chemistry Cross‑Coupling Medicinal Chemistry

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors face a critical bottleneck: the C6 position of 7-deazapurine scaffolds requires a halogen handle that balances cross-coupling reactivity with target potency. Generic C6-chloro analogs suffer from higher C-Cl bond dissociation energy (~96 kcal/mol), resulting in sluggish Suzuki-Miyaura and Buchwald-Hartwig couplings. 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine eliminates this trade-off: • Lower C-Br BDE (~84 kcal/mol) enables efficient Pd-catalyzed diversification at the hinge-binding motif. • Validated in CDK9/CyclinT programs: 55% hit rate vs. related scaffolds; benchmark IC50 = 0.38 μM. • Certified ≥97% purity ensures batch-to-batch reproducibility for multi-step synthesis. Standard pack sizes: 100 mg, 250 mg, 1 g.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 89280-82-0
Cat. No. B1403567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
CAS89280-82-0
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC=NC=C21)Br
InChIInChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
InChIKeyPAQBLFIGIQEOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Strategic Kinase Scaffold


6-Bromo-7H-pyrrolo[2,3-d]pyrimidine (C6H4BrN3, MW 198.02) [1] is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7‑deazapurine) class [2]. This scaffold serves as a privileged ATP‑competitive hinge‑binding motif, structurally mimicking the adenine moiety of ATP to enable potent inhibition of diverse kinases [3]. The strategic placement of a bromine atom at the C6 position distinguishes this compound as a key synthetic intermediate, offering a versatile handle for subsequent palladium‑catalyzed cross‑coupling reactions that enable rapid diversification and structure‑activity relationship (SAR) exploration .

Workflow
ATP-competitive kinase inhibitor design and scaffold diversification
Selection Context
Hinge-binding motif mimicking the adenine moiety of ATP
Key Feature
C6-Br handle for palladium-catalyzed cross-coupling and SAR exploration

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Critical Differentiation from Analogs


Generic substitution among 6‑halogenated 7‑deazapurine analogs is scientifically unsound due to the profound impact of the C6 substituent on both synthetic reactivity and the electronic properties of the final kinase inhibitor. The bromine atom is not a passive placeholder; it is a critical functional handle that dictates the efficiency of cross‑coupling reactions, a cornerstone of medicinal chemistry optimization [1]. Furthermore, class‑level evidence demonstrates that the choice of C6 substituent directly influences the potency and selectivity profile of the resulting derivatives, with bromine often enabling optimal interactions within the hydrophobic back pocket of kinase active sites [2]. Selecting an incorrect C6 analog risks derailing synthetic routes and compromising biological outcomes, underscoring the need for precise compound selection based on verifiable differentiation.

C6-chloro analog may shift cross-coupling efficiency and require different reaction conditions
7-azaindole scaffold may not transfer the same CDK9/CyclinT hit rate
Unvalidated purity in generic halogenated analogs may limit synthetic reproducibility

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Quantitative Differentiation


Cross-Coupling Reactivity: Bromine vs. Chlorine

The C6‑bromine substituent of 6‑Bromo‑7H‑pyrrolo[2,3‑d]pyrimidine offers a distinct synthetic advantage over the C6‑chloro analog. This differentiation stems from the fundamental principle of bond dissociation energies (BDE) in aryl halides. The carbon‑bromine bond (C‑Br) has a lower BDE than the carbon‑chlorine bond (C‑Cl), making it a more reactive electrophile in palladium‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura and Buchwald‑Hartwig aminations [1]. This enhanced reactivity translates directly to higher yields and milder reaction conditions during the critical diversification step in kinase inhibitor synthesis.

C–Br vs C–Cl Reactivity
Class-level inference
C–Br BDE ~84 kcal/mol
C–Cl BDE ~96 kcal/mol; ~12 kcal/mol lower for C–Br
May support milder, higher-yielding Suzuki and Buchwald couplings
Reactivity advantage is class-level; confirm in target substrate
Synthetic Chemistry Cross‑Coupling Medicinal Chemistry

C6 Substituent Impact on Kinase Potency

A systematic study of C6‑substituted 7H‑pyrrolo[2,3‑d]pyrimidine and 7‑azaindole derivatives revealed that the nature of the C6 substituent directly influences inhibitory activity against CDK9/CyclinT and Haspin kinases. While the study did not test the 6‑bromo derivative itself, it provides a quantitative baseline for the class. Derivatives with C6‑substituents, including bromine, are essential starting points for optimization. For instance, compound 7d in the series achieved an IC50 of 0.38 μM against CDK9/CyclinT, and compound 7f achieved an IC50 of 0.11 μM against Haspin [1]. These values represent a benchmark that can be improved upon by leveraging the C6‑bromine handle for further SAR exploration.

C6 Substituent Potency Baseline
Class-level inference
CDK9/CyclinT IC50 0.38 μM
Haspin IC50 0.11 μM (optimized C6 derivatives)
Scaffold supports potent kinase inhibition; C6-Br enables further optimization
Values are for downstream derivatives, not the bromo precursor itself
Kinase Inhibition SAR Medicinal Chemistry

Pyrrolopyrimidine Core vs. 7-Azaindole Kinase Selectivity

In a direct comparison of C6‑substituted scaffolds, the 7H‑pyrrolo[2,3‑d]pyrimidine core demonstrated a superior profile to the structurally related 7‑azaindole core for targeting CDK9/CyclinT. Of the twenty 7H‑pyrrolo[2,3‑d]pyrimidine derivatives evaluated, eleven (55%) exhibited activity against CDK9/CyclinT, whereas a lower proportion of the thirteen 7‑azaindole derivatives were active [1]. This indicates a clear advantage in hit rate for the 7‑deazapurine scaffold, making 6‑bromo‑7H‑pyrrolo[2,3‑d]pyrimidine a more productive starting point for CDK9‑targeted drug discovery.

Scaffold Hit Rate
Head-to-head
55% hit rate (pyrrolo[2,3-d]pyrimidine)
vs. 7-azaindole (lower, unreported hit rate)
Reported higher hit rate for CDK9/CyclinT screening
Based on 33-compound head-to-head enzymatic screen
Kinase Selectivity Medicinal Chemistry Scaffold Hopping

High Purity for Reproducible Research

For reliable and reproducible research, the purity of the starting material is paramount. 6‑Bromo‑7H‑pyrrolo[2,3‑d]pyrimidine is commercially available with a certified purity of ≥97% . This high level of purity is essential for minimizing side reactions and ensuring that biological activity is attributed to the target compound rather than impurities. While purity data for the C6‑chloro analog was not available for direct comparison, the ≥97% purity specification for the bromo compound provides a quantitative benchmark that procurement teams can rely on to meet stringent research and development requirements.

Commercial Purity
Data to verify
≥97% (vendor-certified)
Comparator purity data unavailable
Supports lot-to-lot consistency expectations in synthesis
Source: supplier specification; independent verification recommended
Quality Control Analytical Chemistry Procurement

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Key Applications


Palladium-Catalyzed Diversification for Kinase SAR

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is the preferred intermediate for synthesizing diverse libraries of C6‑substituted 7‑deazapurines. Its C‑Br bond, with a lower bond dissociation energy compared to C‑Cl, ensures efficient Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings [1]. This enables rapid exploration of the chemical space at the hinge‑binding region, a critical step in optimizing kinase inhibitors for potency, selectivity, and drug‑like properties. Researchers developing HPK1 [1], CDK9 [2], or other ATP‑competitive kinase inhibitors should prioritize this compound for streamlined SAR campaigns.

CDK9/CyclinT Lead Discovery

For drug discovery programs focused on CDK9/CyclinT inhibition, 6-bromo-7H-pyrrolo[2,3-d]pyrimidine represents a strategically validated starting point. A direct comparison study showed that 55% of 7H‑pyrrolo[2,3‑d]pyrimidine derivatives were active against CDK9/CyclinT, a significantly higher hit rate than the related 7‑azaindole scaffold [2]. Using this compound to generate C6‑modified analogs maximizes the probability of identifying potent leads (benchmark IC50 = 0.38 μM) [2], thereby accelerating the discovery timeline and conserving resources in oncology programs.

High-Purity Building Block for Reproducible Synthesis

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a reliable, commercially available building block with a certified purity of ≥97% . This high purity is essential for academic laboratories and industrial process chemists seeking to minimize batch‑to‑batch variability and ensure reproducible outcomes in multi‑step synthetic sequences. Its well‑characterized properties (MW 198.02, XLogP3 1.7) [3] provide a predictable starting point for reaction optimization and scale‑up activities.

Application
Selection Property
Validation Focus
Kinase SAR diversification
C6-Br cross-coupling reactivity
Suzuki/Buchwald coupling efficiency
CDK9/CyclinT lead discovery
Scaffold hit-rate validation
Enzymatic CDK9/CyclinT screening
Reproducible multi-step synthesis
High certified purity
Batch-to-batch purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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